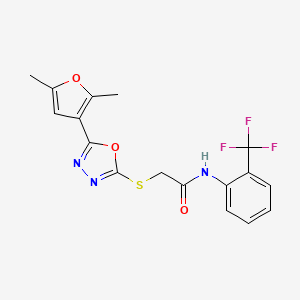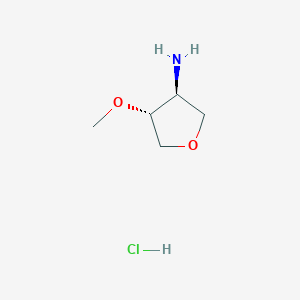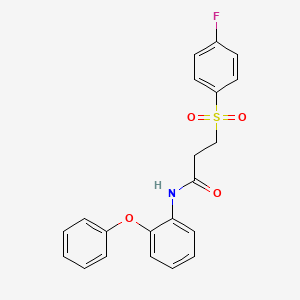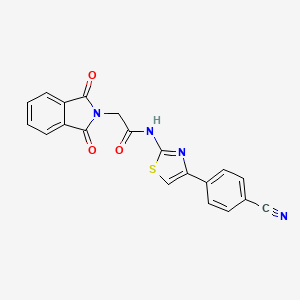![molecular formula C19H15BrN4O2 B2712382 (3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one CAS No. 300567-61-7](/img/structure/B2712382.png)
(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C19H15BrN4O2 and its molecular weight is 411.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition Efficiency
The study by Tawfik (2015) on cationic Schiff surfactants, which share a structural resemblance with the compound , revealed their significant corrosion inhibition efficiency on carbon steel in hydrochloric acid solutions. These surfactants demonstrated excellent inhibitory performance even at very low concentrations, with adsorption obeying the Langmuir adsorption isotherm. This suggests potential applications of related compounds in protecting metals against corrosion, particularly in industrial settings where acid corrosion is a concern (Tawfik, 2015).
Intermolecular Interactions and Structural Analysis
Saeed et al. (2020) conducted a comprehensive study on antipyrine derivatives, highlighting the intermolecular interactions and structural stability of these compounds through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. The findings point to the significance of hydrogen bonding and π-interactions in stabilizing the molecular structures, which is crucial for designing compounds with desired physical and chemical properties (Saeed et al., 2020).
Generation of Structurally Diverse Libraries
Roman (2013) highlighted the versatility of certain ketonic Mannich bases derived from acetylthiophene, used as starting materials in various alkylation and ring closure reactions to generate a structurally diverse compound library. This demonstrates the potential of using similar compounds for synthesizing a wide range of derivatives with potential applications in medicinal chemistry and material science (Roman, 2013).
Antimicrobial and Anticancer Activities
Several studies have synthesized compounds structurally related to "(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one" and evaluated their biological activities. For example, compounds have shown promising antimicrobial and anticancer activities, indicating their potential for developing new therapeutic agents (Asiri & Khan, 2010), (Sravanthi et al., 2017).
properties
IUPAC Name |
5-bromo-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-11-16(19(26)24(23(11)2)13-6-4-3-5-7-13)22-17-14-10-12(20)8-9-15(14)21-18(17)25/h3-10H,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXIXFKDHEZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C4=C(C=CC(=C4)Br)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide](/img/structure/B2712302.png)
![4-Nitrobenzo[d]thiazol-5-amine hydrochloride](/img/structure/B2712303.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2712304.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2712305.png)


![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)
![methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2712309.png)
![2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2712313.png)


![6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/no-structure.png)
